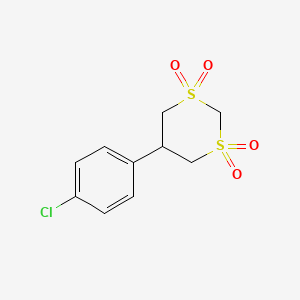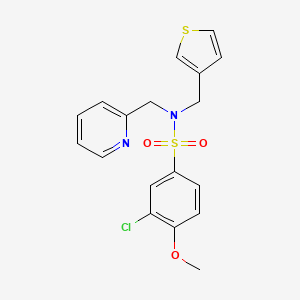
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferases (HATs) in various biological processes. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, which can affect gene expression and chromatin structure.
作用機序
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide works by binding to the bromodomain of p300/CBP, which prevents the enzyme from binding to acetylated lysine residues on histone proteins. This inhibition of p300/CBP activity can affect gene expression and chromatin structure, leading to changes in cell behavior and physiology.
Biochemical and Physiological Effects:
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has also been shown to regulate circadian rhythms by affecting the expression of clock genes.
実験室実験の利点と制限
One advantage of using 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for p300/CBP, which allows researchers to study the role of this enzyme in isolation. However, one limitation of using 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is its potential off-target effects on other enzymes or biological processes. Additionally, the use of small molecule inhibitors like 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can be limited by issues such as poor solubility or bioavailability.
将来の方向性
There are several future directions for research involving 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide and related small molecule inhibitors. One direction is to explore the potential therapeutic applications of these inhibitors in the treatment of cancer and other diseases. Another direction is to investigate the role of HATs in other biological processes, such as neurodegeneration or aging. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide and related inhibitors.
合成法
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 2-(4-chlorophenylsulfonamido)thiazole. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid to form the final product, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide.
科学的研究の応用
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific studies to investigate the role of HATs in different biological processes. For example, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of the HAT p300/CBP, which has been implicated in cancer and other diseases. 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has also been used to study the role of HATs in DNA damage repair and in the regulation of circadian rhythms.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-16-8-5-13(9-17(16)28-2)21-18(24)10-14-11-29-19(22-14)23-30(25,26)15-6-3-12(20)4-7-15/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSGMMMOCJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)

![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)
